N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide: is a complex organic compound characterized by the presence of dichlorophenyl and naphthalenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of naphthalen-1-ylmethylidene hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then subjected to an acylation reaction with 3,4-dichlorophenyl isocyanate to form the final product.
The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone moiety, converting it into the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-oxoacetamide: Lacks the naphthalenyl group, resulting in different chemical properties.
N-(3,4-dichlorophenyl)-2-[(2E)-2-(phenylmethylidene)hydrazinyl]-2-oxoacetamide: Contains a phenyl group instead of a naphthalenyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of both the dichlorophenyl and naphthalenyl groups in N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide imparts unique chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.
Properties
CAS No. |
329723-12-8 |
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Molecular Formula |
C19H13Cl2N3O2 |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C19H13Cl2N3O2/c20-16-9-8-14(10-17(16)21)23-18(25)19(26)24-22-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-11H,(H,23,25)(H,24,26)/b22-11+ |
InChI Key |
PVGYLFRSXWWXKG-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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